Cas no 440334-21-4 (4-({3-4-(2-fluorophenyl)piperazin-1-ylpropyl}amino)-1,2-dihydroquinazoline-2-thione)

4-({3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}amino)-1,2-dihydroquinazoline-2-thione is a chemically synthesized compound featuring a quinazoline-2-thione core substituted with a fluorophenyl-piperazinylpropylamino moiety. This structure confers potential biological activity, particularly in targeting serotonin or dopamine receptors due to the piperazine and fluorophenyl pharmacophores. The quinazoline-2-thione group enhances binding affinity and selectivity, making it a candidate for pharmacological research. Its well-defined molecular architecture allows for precise modifications to optimize pharmacokinetic properties. The compound is of interest in medicinal chemistry for its potential applications in CNS-related studies. High purity and stability under standard conditions ensure reliability for experimental use.
4-({3-4-(2-fluorophenyl)piperazin-1-ylpropyl}amino)-1,2-dihydroquinazoline-2-thione structure
440334-21-4 structure
Product Name:4-({3-4-(2-fluorophenyl)piperazin-1-ylpropyl}amino)-1,2-dihydroquinazoline-2-thione
CAS No:440334-21-4
MF:C21H24FN5S
MW:397.512166023254
CID:5839935
Update Time:2025-06-13

4-({3-4-(2-fluorophenyl)piperazin-1-ylpropyl}amino)-1,2-dihydroquinazoline-2-thione Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinazolinethione, 4-[[3-[4-(2-fluorophenyl)-1-piperazinyl]propyl]amino]-
    • 4-({3-4-(2-fluorophenyl)piperazin-1-ylpropyl}amino)-1,2-dihydroquinazoline-2-thione
    • Inchi: 1S/C21H24FN5S/c22-17-7-2-4-9-19(17)27-14-12-26(13-15-27)11-5-10-23-20-16-6-1-3-8-18(16)24-21(28)25-20/h1-4,6-9H,5,10-15H2,(H2,23,24,25,28)
    • InChI Key: NQTVGLBISJBZSZ-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(NCCCN2CCN(C3=CC=CC=C3F)CC2)=NC1=S

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Predicted)
  • Boiling Point: 563.2±60.0 °C(Predicted)
  • pka: 7.74±0.70(Predicted)

4-({3-4-(2-fluorophenyl)piperazin-1-ylpropyl}amino)-1,2-dihydroquinazoline-2-thione Pricemore >>

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Additional information on 4-({3-4-(2-fluorophenyl)piperazin-1-ylpropyl}amino)-1,2-dihydroquinazoline-2-thione

Recent Advances in the Study of 4-({3-4-(2-fluorophenyl)piperazin-1-ylpropyl}amino)-1,2-dihydroquinazoline-2-thione (CAS: 440334-21-4)

The compound 4-({3-4-(2-fluorophenyl)piperazin-1-ylpropyl}amino)-1,2-dihydroquinazoline-2-thione (CAS: 440334-21-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique quinazoline-2-thione core and fluorophenylpiperazine moiety, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action. Recent research has focused on its interactions with various biological targets, particularly in the central nervous system (CNS), where it exhibits promising activity.

One of the key areas of investigation has been the compound's affinity for dopamine and serotonin receptors. Studies have demonstrated that 440334-21-4 acts as a potent antagonist at the 5-HT2A receptor, with additional activity at D2 and D3 receptors. This multi-receptor profile suggests potential applications in the treatment of psychiatric disorders such as schizophrenia and depression. Furthermore, the fluorophenylpiperazine moiety has been shown to enhance the compound's blood-brain barrier permeability, a critical factor for CNS-targeted therapeutics.

In addition to its receptor interactions, recent work has explored the compound's pharmacokinetic properties. Preclinical studies in rodent models have revealed favorable absorption and distribution characteristics, with moderate plasma protein binding and a half-life conducive to once-daily dosing. Metabolic stability studies indicate that 440334-21-4 is primarily metabolized via hepatic CYP3A4, with minor contributions from CYP2D6, suggesting potential for drug-drug interactions that must be considered in clinical development.

Structural-activity relationship (SAR) studies have been conducted to optimize the compound's therapeutic index. Modifications to the propylamino linker and the fluorophenyl group have yielded derivatives with improved selectivity and reduced off-target effects. Notably, the 2-fluorophenyl substitution appears crucial for maintaining high receptor affinity while minimizing metabolic liabilities. These findings provide a roadmap for further medicinal chemistry optimization of this promising scaffold.

Recent in vivo efficacy studies have demonstrated the compound's potential in animal models of CNS disorders. In rodent models of psychosis, 440334-21-4 showed significant reduction in hyperlocomotion and prepulse inhibition deficits, with a favorable side effect profile compared to current antipsychotics. Additionally, preliminary data suggest possible neuroprotective effects in models of Parkinson's disease, though these findings require further validation.

The synthesis and scale-up of 440334-21-4 have also seen advancements. Recent publications describe improved synthetic routes that increase yield and purity while reducing the use of hazardous reagents. These process chemistry developments are critical for enabling larger-scale preclinical studies and eventual clinical trials. Analytical methods for quality control, including HPLC and LC-MS protocols, have been refined to ensure batch-to-batch consistency.

Looking forward, several research groups have initiated investigations into the compound's potential beyond CNS applications. Preliminary data suggest activity against certain cancer cell lines, particularly those dependent on dopamine receptor signaling. Other studies are exploring its potential as an anti-inflammatory agent, given the emerging understanding of neurotransmitter receptors' role in immune modulation.

In conclusion, 4-({3-4-(2-fluorophenyl)piperazin-1-ylpropyl}amino)-1,2-dihydroquinazoline-2-thione represents a promising multi-target therapeutic candidate with potential applications across several disease areas. While significant progress has been made in understanding its pharmacology and optimizing its properties, further studies are needed to fully realize its clinical potential. The compound's unique structural features and versatile biological activities make it a valuable subject for ongoing research in chemical biology and drug discovery.

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